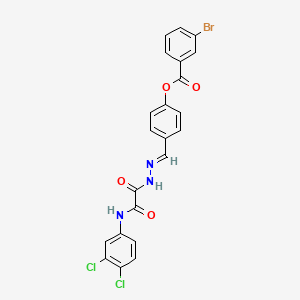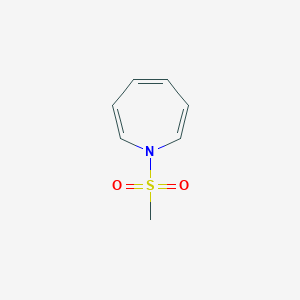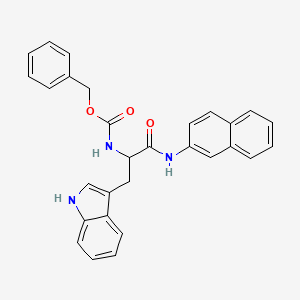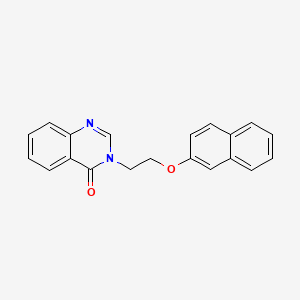
1-(2,5-Dimethoxyphenyl)-3-propyl-2-thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxyphenyl)-3-propyl-2-thiourea is an organic compound characterized by the presence of a thiourea group attached to a 2,5-dimethoxyphenyl ring and a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)-3-propyl-2-thiourea typically involves the reaction of 2,5-dimethoxyaniline with propyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be summarized as follows:
2,5-Dimethoxyaniline+Propyl isothiocyanate→this compound
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of solvents such as ethanol or methanol can aid in the dissolution of reactants and improve reaction efficiency. The product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,5-Dimethoxyphenyl)-3-propyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethoxyphenyl)-3-propyl-2-thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the thiourea group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-propyl-2-thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine: A compound with similar structural features but different functional groups.
1-(2,5-Dimethoxyphenyl)-2-aminoethanol: Another compound with a 2,5-dimethoxyphenyl ring but different substituents.
Uniqueness: 1-(2,5-Dimethoxyphenyl)-3-propyl-2-thiourea is unique due to the presence of both the thiourea group and the propyl chain, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
147751-48-2 |
|---|---|
Molekularformel |
C12H18N2O2S |
Molekulargewicht |
254.35 g/mol |
IUPAC-Name |
1-(2,5-dimethoxyphenyl)-3-propylthiourea |
InChI |
InChI=1S/C12H18N2O2S/c1-4-7-13-12(17)14-10-8-9(15-2)5-6-11(10)16-3/h5-6,8H,4,7H2,1-3H3,(H2,13,14,17) |
InChI-Schlüssel |
CIHQGCMTNXGTCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=S)NC1=C(C=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


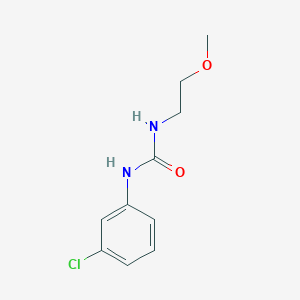
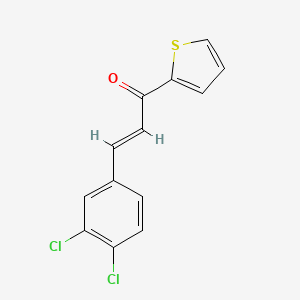
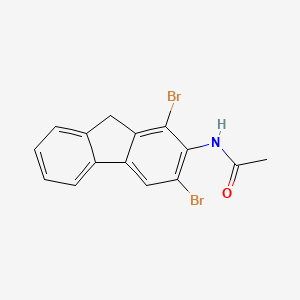
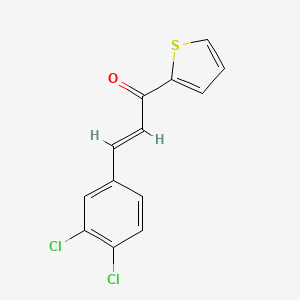
![2-[1-(2-Butenyl)-3-pentenyl]pyridine](/img/structure/B11953806.png)
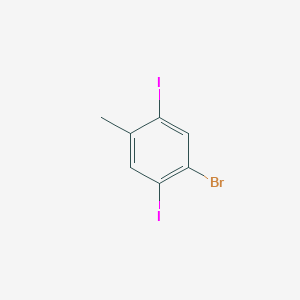
![tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)
